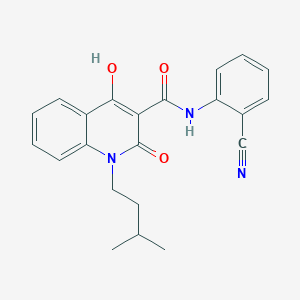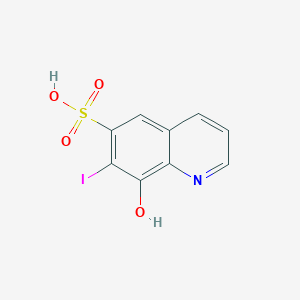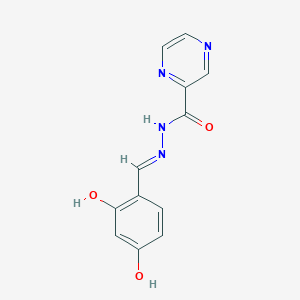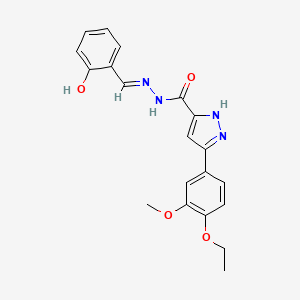
3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Attachment of the Phenolic Group: The phenolic group is attached through electrophilic aromatic substitution reactions, where phenol or its derivatives react with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenolic group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for metal ions. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their pharmacological activities.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- 3-(((3-Mercapto-5-(3-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- 3-(((3-Mercapto-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
Uniqueness
The uniqueness of 3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol lies in its specific substitution pattern on the triazole ring and the presence of the phenolic group. This combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-11-5-7-13(8-6-11)15-18-19-16(22)20(15)17-10-12-3-2-4-14(21)9-12/h2-10,21H,1H3,(H,19,22)/b17-10+ |
InChI Key |
WAJMCSPJAZBCOK-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)

![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)






![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)

![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)

